Cas no 165737-02-0 ((5-Bromobenzobthiophen-2-yl)methanamine)

(5-Bromobenzobthiophen-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (5-bromo-1-benzothiophen-2-yl)methanamine
- (5-BROMOBENZO[B]THIOPHEN-2-YL)METHANAMINE
- MB09876
- SY252997
- Benzo[b]thiophene-2-methanamine, 5-bromo-
- 5-Bromobenzo[b]thiophene-2-methanamine
- DB-168888
- 1-(5-bromo-1-benzothiophen-2-yl)methanamine
- MFCD11227155
- 165737-02-0
- CHEMBL4580218
- EN300-7864753
- SCHEMBL13978896
- AC9436
- (5-Bromobenzobthiophen-2-yl)methanamine
-
- MDL: MFCD11227155
- Inchi: 1S/C9H8BrNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2
- InChI Key: XVLAKZFSRONVJW-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(CN)S2
Computed Properties
- Exact Mass: 240.95608g/mol
- Monoisotopic Mass: 240.95608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.3
- XLogP3: 2.5
(5-Bromobenzobthiophen-2-yl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(5-Bromobenzobthiophen-2-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B614963-100mg |
(5-Bromobenzo[b]thiophen-2-yl)methanamine |
165737-02-0 | 100mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-7864753-0.05g |
(5-bromo-1-benzothiophen-2-yl)methanamine |
165737-02-0 | 95.0% | 0.05g |
$471.0 | 2025-03-21 | |
Enamine | EN300-7864753-5.0g |
(5-bromo-1-benzothiophen-2-yl)methanamine |
165737-02-0 | 95.0% | 5.0g |
$2298.0 | 2025-03-21 | |
Enamine | EN300-7864753-0.25g |
(5-bromo-1-benzothiophen-2-yl)methanamine |
165737-02-0 | 95.0% | 0.25g |
$517.0 | 2025-03-21 | |
Enamine | EN300-7864753-0.5g |
(5-bromo-1-benzothiophen-2-yl)methanamine |
165737-02-0 | 95.0% | 0.5g |
$540.0 | 2025-03-21 | |
eNovation Chemicals LLC | D546861-1g |
(5-Bromobenzo[b]thiophen-2-yl)methanamine hydrochloride |
165737-02-0 | 95% | 1g |
$580 | 2025-02-20 | |
eNovation Chemicals LLC | D920002-1g |
(5-Bromobenzo[b]thiophen-2-yl)methanamine |
165737-02-0 | 95% | 1g |
$980 | 2025-02-28 | |
TRC | B614963-10mg |
(5-Bromobenzo[b]thiophen-2-yl)methanamine |
165737-02-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-7864753-0.1g |
(5-bromo-1-benzothiophen-2-yl)methanamine |
165737-02-0 | 95.0% | 0.1g |
$495.0 | 2025-03-21 | |
Enamine | EN300-7864753-10.0g |
(5-bromo-1-benzothiophen-2-yl)methanamine |
165737-02-0 | 95.0% | 10.0g |
$4476.0 | 2025-03-21 |
(5-Bromobenzobthiophen-2-yl)methanamine Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on (5-Bromobenzobthiophen-2-yl)methanamine
Introduction to (5-Bromobenzobthiophen-2-yl)methanamine (CAS No. 165737-02-0)
(5-Bromobenzobthiophen-2-yl)methanamine (CAS No. 165737-02-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-bromobenzothiophen-2-ylmethylamine, is characterized by its unique structural features, which include a brominated benzothiophene moiety and an amino group. These characteristics make it a valuable intermediate in the synthesis of various biologically active molecules.
The chemical structure of (5-Bromobenzobthiophen-2-yl)methanamine is composed of a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring. The presence of the bromine atom at the 5-position of the benzothiophene ring imparts unique reactivity and selectivity to the molecule, making it an attractive starting material for synthetic transformations. The amino group attached to the methylene bridge provides additional functionalization opportunities, enabling the synthesis of diverse derivatives with potential therapeutic applications.
In recent years, (5-Bromobenzobthiophen-2-yl)methanamine has been extensively studied for its potential use in drug discovery and development. One of the key areas of interest is its role as a building block in the synthesis of small molecule inhibitors targeting various enzymes and receptors. For instance, researchers have explored its use in the development of inhibitors for kinases, which are crucial enzymes involved in cell signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of (5-Bromobenzobthiophen-2-yl)methanamine-derived compounds as potent inhibitors of protein kinases. The study demonstrated that these compounds exhibited high selectivity and efficacy against specific kinases, suggesting their potential as lead candidates for further drug development. The researchers also reported that the brominated benzothiophene moiety played a crucial role in enhancing the binding affinity and selectivity of the inhibitors.
Beyond kinase inhibition, (5-Bromobenzobthiophen-2-yl)methanamine has also shown promise in other therapeutic areas. For example, it has been investigated for its potential as an antiviral agent against RNA viruses, such as influenza and coronaviruses. A study published in Antiviral Research reported that derivatives of (5-Bromobenzobthiophen-2-yl)methanamine exhibited significant antiviral activity by interfering with viral replication processes. The bromine atom was found to be essential for enhancing the antiviral potency, highlighting the importance of this functional group in modulating biological activity.
In addition to its therapeutic applications, (5-Bromobenzobthiophen-2-yl)methanamine has been utilized as a synthetic intermediate in the preparation of fluorescent probes and imaging agents. The unique electronic properties of the benzothiophene ring make it an excellent chromophore, while the amino group provides a site for conjugation with various reporter molecules. This dual functionality has led to its use in developing probes for cellular imaging and diagnostics.
The synthesis of (5-Bromobenzobthiophen-2-yl)methanamine typically involves multi-step procedures that start with the formation of the benzothiophene core followed by bromination and subsequent functionalization to introduce the amino group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production, making it more accessible for large-scale applications.
In conclusion, (5-Bromobenzobthiophen-2-yl)methanamine (CAS No. 165737-02-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutics and diagnostic agents. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing healthcare solutions.
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